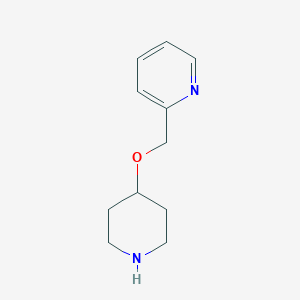
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of sulfonamide derivative that has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the inhibition of specific enzymes and proteins. For example, the compound has been reported to inhibit carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can affect various physiological processes. Similarly, the compound has been reported to inhibit histone deacetylase, which plays a crucial role in gene expression. Inhibition of this enzyme can lead to changes in gene expression, which can have significant effects on cell function and physiology.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- depend on the specific enzyme or protein that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the pH of the intracellular environment, which can affect various physiological processes such as respiration and acid-base balance. Inhibition of histone deacetylase can lead to changes in gene expression, which can affect various cellular processes such as differentiation, proliferation, and apoptosis. The compound has also been reported to exhibit anti-inflammatory and anti-angiogenic effects, which can have significant implications in various pathological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also shown promising results in various research studies, making it an attractive compound for further investigation. However, the compound also has some limitations. It can be toxic at high concentrations, making it challenging to work with in certain experimental conditions. Additionally, the compound has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-. One potential direction is to investigate its potential as a therapeutic agent in various pathological conditions, including cancer, inflammation, and angiogenesis. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further optimization of the synthesis method can improve the efficiency and scalability of the process, making the compound more accessible for research and development. Finally, investigating the structure-activity relationship of the compound can lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
Conclusion
In conclusion, 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a promising compound with potential applications in drug discovery and development. Its inhibition of specific enzymes and proteins has shown promising results in various research studies, making it an attractive compound for further investigation. However, its toxicity and limited solubility in water are significant limitations that need to be addressed. Further research on the compound's potential therapeutic applications, mechanism of action, and optimization of the synthesis method can lead to the development of new and effective drugs for various pathological conditions.
Métodos De Síntesis
The synthesis of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the reaction between 3-pyridinesulfonamide and 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product with high yield and purity. The synthesis method has been optimized in various research studies to improve the efficiency and scalability of the process.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes and proteins, including carbonic anhydrase, histone deacetylase, and tyrosine kinases. These enzymes and proteins play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. The compound has also shown promising results in cancer research, where it has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
Número CAS |
52158-14-2 |
|---|---|
Nombre del producto |
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- |
Fórmula molecular |
C11H9Cl2N3O2S |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
4-(3,4-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-8-2-1-7(5-9(8)13)16-10-3-4-15-6-11(10)19(14,17)18/h1-6H,(H,15,16)(H2,14,17,18) |
Clave InChI |
DVXSPCIJCSAKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl |
Otros números CAS |
52158-14-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
